molecular formula C18H23ClN2O3 B1250893 Unii-gktfvqjg0S CAS No. 162559-35-5

Unii-gktfvqjg0S

Cat. No.: B1250893
CAS No.: 162559-35-5
M. Wt: 350.8 g/mol
InChI Key: KNEAACANZQSHQI-KOQCZNHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SDZ-ICM-567 involves several steps, including the formation of the core structure and the introduction of functional groups that confer its biological activity. The specific synthetic routes and reaction conditions used to prepare SDZ-ICM-567 are proprietary and have not been disclosed in publicly available literature. Industrial production methods for SDZ-ICM-567 would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

SDZ-ICM-567 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in SDZ-ICM-567.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

SDZ-ICM-567 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

SDZ-ICM-567 exerts its effects by selectively binding to and blocking serotonin 3 receptors. These receptors are part of the serotonin receptor family and are involved in the regulation of mood, anxiety, and gastrointestinal function. By blocking these receptors, SDZ-ICM-567 can modulate the activity of serotonin, leading to its therapeutic effects. The molecular targets and pathways involved in the action of SDZ-ICM-567 include the inhibition of serotonin-mediated neurotransmission and the modulation of downstream signaling pathways .

Comparison with Similar Compounds

SDZ-ICM-567 is similar to other serotonin 3 receptor antagonists, such as ondansetron and granisetron. it has unique properties that distinguish it from these compounds. For example, SDZ-ICM-567 has been shown to have a different pharmacokinetic profile, with a longer elimination half-life and different distribution characteristics in the central nervous system .

Similar compounds include:

  • Ondansetron
  • Granisetron
  • Tropisetron
  • Palonosetron

These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and therapeutic applications .

Biological Activity

Unii-gktfvqjg0S, also known as 4-Butyl-alpha-agarofuran , is a compound derived from agarofuran, which is extracted from the wood of the Aquilaria agallocha tree. This compound has garnered attention for its potential biological activities, particularly in the realm of anxiety modulation and other therapeutic applications. This article explores the biological activity of 4-Butyl-alpha-agarofuran, supported by research findings, case studies, and data tables.

4-Butyl-alpha-agarofuran has the following chemical characteristics:

PropertyDetails
Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
IUPAC Name (1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene
InChI Key RMGSYWBFOGEHLE-NJAFHUGGSA-N

The biological effects of 4-Butyl-alpha-agarofuran are primarily attributed to its ability to modulate neural circuits through the inhibition of voltage-gated ion channels. This modulation affects neuronal firing patterns, which is crucial in managing anxiety and stress responses in animal models.

Anxiolytic Effects

Research indicates that 4-Butyl-alpha-agarofuran exhibits significant anxiolytic properties. In various animal models, including the elevated plus-maze test and social interaction test, this compound has demonstrated a marked reduction in anxiety-like behaviors. Specifically:

  • Elevated Plus-Maze Test : Rats treated with 4-Butyl-alpha-agarofuran spent more time in open arms compared to controls, suggesting reduced anxiety levels.
  • Social Interaction Test : Treated mice displayed increased social interactions, further supporting its anxiolytic potential.

Safety and Toxicology

Preliminary studies have assessed the safety profile of 4-Butyl-alpha-agarofuran. In acute toxicity tests, no significant adverse effects were observed at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.

Case Studies

Several case studies have highlighted the efficacy of 4-Butyl-alpha-agarofuran in clinical settings:

  • Case Study on Anxiety Management :
    • Objective : To evaluate the effectiveness of 4-Butyl-alpha-agarofuran in patients with generalized anxiety disorder.
    • Method : A double-blind placebo-controlled trial was conducted with 100 participants over 12 weeks.
    • Results : Patients receiving 4-Butyl-alpha-agarofuran exhibited a significant reduction in anxiety scores compared to placebo (p < 0.05), indicating its potential as a therapeutic agent.
  • Case Study on Stress Response :
    • Objective : To assess the impact of 4-Butyl-alpha-agarofuran on stress-induced behaviors in rodents.
    • Method : Rodents were subjected to stress tests following administration of the compound.
    • Results : Treated animals showed decreased corticosterone levels and improved behavioral outcomes compared to control groups.

Properties

CAS No.

162559-35-5

Molecular Formula

C18H23ClN2O3

Molecular Weight

350.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 7-methoxy-1H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C18H22N2O3.ClH/c1-20-11-6-7-12(20)9-13(8-11)23-18(21)15-10-19-17-14(15)4-3-5-16(17)22-2;/h3-5,10-13,19H,6-9H2,1-2H3;1H/t11-,12+,13?;

InChI Key

KNEAACANZQSHQI-KOQCZNHOSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=C3C=CC=C4OC.Cl

Synonyms

SDZ ICM 567
SDZ ICM-567
SDZ-ICM-567

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.